molecular formula C13H22N2O3S B2403759 (E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid CAS No. 100531-61-1

(E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid

Cat. No.: B2403759
CAS No.: 100531-61-1
M. Wt: 286.39
InChI Key: ISWVNHCYOWWPRS-BUHFOSPRSA-N
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Description

Chemical Reactions Analysis

Thiazolidines can undergo a variety of chemical reactions, including ring-opening reactions and reactions at the sulfur atom . The presence of the acetic acid group also allows for reactions typical of carboxylic acids, such as esterification.

Scientific Research Applications

Aldose Reductase Inhibition

Compounds structurally related to (E)-2-(3-butyl-2-(butylimino)-4-oxothiazolidin-5-yl)acetic acid, particularly those in the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid family, have been found to exhibit significant pharmacological activities. A notable application is as potent and selective aldose reductase inhibitors. These compounds, including the closely related epalrestat, have shown promise in inhibiting aldose reductase activity, a key factor in diabetic complications. The studied compounds demonstrated submicromolar IC50 values, indicating their high efficacy in this role (Kučerová-Chlupáčová et al., 2020).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Derivatives such as 2-(2-(2-phenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl) acetic acid have shown effectiveness as corrosion inhibitors on mild steel in acidic mediums. Their efficiency increases with concentration, and they adhere to the Langmuir adsorption isotherm, indicating a strong adsorption onto metal surfaces. This makes them valuable in industrial applications for protecting metals against corrosion (Yadav et al., 2015).

Anti-inflammatory Agents

Substituted oxothiazolyl acetic acids, closely related to the compound , have been synthesized and evaluated for anti-inflammatory and antiproteolytic properties. They show potential as anti-inflammatory agents, with their toxicity reflected by approximate LD50 values (Raman et al., 1978).

Antibacterial Activity

Similar compounds have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains. These compounds, including various derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, have been evaluated for their efficacy in inhibiting bacterial growth, with some showing similar or higher activity than common reference drugs (Trotsko et al., 2018).

Photophysical Properties

Derivatives of this compound class have been studied for their photophysical properties. Novel d-π-A type chromophores synthesized from these compounds exhibit interesting properties such as large stroke shifts and intramolecular charge transfer characteristics. These findings are significant for applications in the field of fluorescent materials and sensors (Jachak et al., 2021).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the compound , have shown promise in anticancer therapy. They inhibit tumor growth and angiogenesis, making them potential candidates for cancer treatment (Chandrappa et al., 2010).

Future Directions

Thiazolidine derivatives are an active area of research in medicinal chemistry, and new synthetic methods and applications are continually being developed . This compound, or related compounds, could potentially have interesting biological activity and could be a subject of future research.

Properties

IUPAC Name

2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-3-5-7-14-13-15(8-6-4-2)12(18)10(19-13)9-11(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVNHCYOWWPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C1N(C(=O)C(S1)CC(=O)O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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